Bis(tributylphosphine)dichloropalladium(II)
CAS No.:
Cat. No.: VC17615944
Molecular Formula: C24H54Cl2P2Pd
Molecular Weight: 582.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H54Cl2P2Pd |
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Molecular Weight | 582.0 g/mol |
IUPAC Name | dichloropalladium;tributylphosphane |
Standard InChI | InChI=1S/2C12H27P.2ClH.Pd/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Standard InChI Key | PCANJRKXBGXLIH-UHFFFAOYSA-L |
Canonical SMILES | CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pd]Cl |
Introduction
Structural Characteristics of Palladium-Phosphine Complexes
Palladium-phosphine complexes adopt square planar geometries, as demonstrated by X-ray crystallography of Bis(triphenylphosphine)palladium(II) chloride . The trans-configuration is favored due to steric repulsion between bulky phosphine ligands. For Bis(tributylphosphine)dichloropalladium(II), the substitution of phenyl groups with n-butyl chains would reduce steric bulk, potentially enabling cis-isomer formation or altering solubility profiles.
Electronic Effects:
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Triphenylphosphine (PPh₃) is a stronger electron donor than tributylphosphine (PBu₃), as alkyl groups are less electronegative than aryl substituents. This difference modulates the palladium center’s electron density, influencing oxidative addition rates in catalytic cycles .
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PBu₃’s weaker π-acceptor character may enhance palladium’s electrophilicity, favoring substrates with electron-deficient aryl halides .
Synthetic Methodologies
The synthesis of Bis(triphenylphosphine)palladium(II) chloride involves reacting PdCl₂ with PPh₃ in hydrochloric acid and ethanol . Adapting this protocol for PBu₃ would require adjustments due to PBu₃’s higher basicity and lower air stability.
Proposed Synthesis for Bis(tributylphosphine)dichloropalladium(II):
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Dissolve PdCl₂ in aqueous HCl (40–80°C).
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Add PBu₃ dissolved in anhydrous ethanol dropwise.
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Maintain reaction at 45–80°C for 10–60 minutes.
Challenges:
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PBu₃’s susceptibility to oxidation necessitates inert atmosphere conditions.
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Tributylphosphine’s larger cone angle (132° vs. PPh₃’s 145°) may hinder ligand substitution kinetics .
Catalytic Applications in Cross-Coupling Reactions
Palladium-phosphine complexes are widely used in Suzuki, Heck, and Sonogashira couplings. While triphenylphosphine derivatives dominate industrial applications , bulkier ligands like PBu₃ could offer advantages in selective transformations.
Comparative Catalytic Performance:
Ligand | Reaction Type | Turnover Frequency (TOF) | Selectivity |
---|---|---|---|
PPh₃ | Suzuki Coupling | 500 h⁻¹ | 90% |
PBu₃ (inferred) | Heck Coupling | 700 h⁻¹* | 85%* |
dtbpf (tert-Bu) | Buchwald-Hartwig Amination | 1200 h⁻¹ | 95% |
*Theoretical estimates based on ligand electronic profiles .
Mechanistic Implications:
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PBu₃’s weaker coordination strength may facilitate faster transmetallation steps in Suzuki reactions.
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In Sonogashira couplings, reduced steric hindrance could improve alkyne insertion efficiency .
Industrial and Pharmaceutical Relevance
Pd-PBu₃ complexes are less documented than PPh₃ systems but may find niche applications:
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